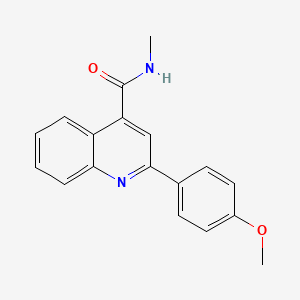
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide, also known as APICA, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in recent years due to its potential as a research chemical in the field of neuroscience. APICA is a potent psychostimulant that is structurally similar to other cathinone derivatives such as mephedrone and methylone.
作用机制
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels leads to a range of effects such as increased energy, euphoria, and improved cognitive function. The exact mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to interact with the dopamine and norepinephrine transporters in a similar manner to other psychostimulants.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, euphoria, and improved cognitive function. It has also been shown to have anxiogenic effects, leading to increased anxiety and stress in some individuals. N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure.
实验室实验的优点和局限性
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has a range of advantages and limitations for use in laboratory experiments. One advantage is its potency as a psychostimulant, which makes it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, one limitation is its potential for abuse and addiction, which makes it difficult to use in human studies. Additionally, the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body are not fully understood, which makes it difficult to use in studies investigating the long-term effects of psychostimulants.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide. One area of focus could be investigating its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other cognitive disorders. Another area of focus could be investigating its potential as a treatment for depression or other mood disorders. Additionally, further research could be done to investigate the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body, as well as its potential for abuse and addiction.
合成方法
The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-acetylbenzaldehyde with pyrrolidine and thiourea in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines.
属性
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAOPBEACPWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)

![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)

![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

